molecular formula C25H21N3O3 B11011131 N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11011131
M. Wt: 411.5 g/mol
InChI Key: XCYQQSKAHKJUGU-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3-methoxyphenyl substituent at the quinoline C2 position and an acetylamino group on the N-linked phenyl ring ().

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-10-12-19(13-11-18)27-25(30)22-15-24(17-6-5-7-20(14-17)31-2)28-23-9-4-3-8-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

XCYQQSKAHKJUGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Acetylamino Group: The acetylamino group can be introduced by reacting the quinoline derivative with acetic anhydride in the presence of a base like pyridine.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the acetylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-Carboxamide Derivatives

Quinoline-4-carboxamides are a versatile class of compounds with diverse biological activities. Below is a systematic comparison of N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide with key analogs, focusing on structural variations, synthesis, physicochemical properties, and reported bioactivities.

Structural Variations and Substituent Effects
Compound Name / ID Substituents at Key Positions Molecular Weight Key Functional Groups
This compound (Y042-3646) C2: 3-methoxyphenyl; N-linked phenyl: 4-acetylamino 415.44 g/mol Acetamide, methoxy, quinoline core
5a5 () C2: 2-(3-morpholinopropanamido)phenyl; N-side chain: 3-(dimethylamino)propyl - Morpholine, dimethylamino, amide
5a6 () C2: 2-(3-((3-(dimethylamino)propyl)amino)propanamido)phenyl; N-side chain: dimethylamino - Polyamine chain, amide
2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide (CAS 541521-33-9, ) C2: 3-methoxyphenyl; N-linked phenyl: unsubstituted 354.40 g/mol Methoxy, phenylamide
2-(4-Ethoxyphenyl)-N-phenyl-4-quinolinecarboxamide (CAS 332375-75-4, ) C2: 4-ethoxyphenyl; N-linked phenyl: unsubstituted 368.43 g/mol Ethoxy, phenylamide
N-(3-Amino-4-methylphenyl)quinoline-2-carboxamide () C2: unsubstituted; N-linked phenyl: 3-amino-4-methyl 277.32 g/mol Amino, methyl, quinoline-2-carboxamide

Key Observations :

  • 5a5 and 5a6 feature complex polyamine side chains, which improve solubility and membrane permeability compared to aromatic substituents .

Key Observations :

  • Y042-3646’s acetylamino group may require protective-group strategies during synthesis, increasing complexity compared to simpler analogs like CAS 541521-33-9 .
  • Compounds with aliphatic side chains (e.g., 5a5, 5a6) exhibit lower melting points than aromatic analogs, suggesting enhanced solubility .

Key Observations :

  • Antibacterial activity correlates with the presence of basic amine side chains (e.g., 5a5, 5a6), which enhance interaction with negatively charged bacterial membranes .
  • Y042-3646’s acetylamino group may reduce cytotoxicity compared to primary amines, as seen in other carboxamide derivatives .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 acetylamino phenyl 2 3 methoxyphenyl quinoline 4 carboxamide\text{N 4 acetylamino phenyl 2 3 methoxyphenyl quinoline 4 carboxamide}

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study evaluated the synthesized quinoline derivatives, including this compound, against various bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)Reference
This compoundE. coli20
This compoundS. aureus22
This compoundC. albicans18

The compound demonstrated effective antibacterial activity against both gram-positive and gram-negative bacteria, with a significant zone of inhibition compared to standard antibiotics.

2. Anticancer Activity

The quinoline scaffold has been associated with anticancer properties. A case study investigated the effects of various quinoline derivatives on cancer cell lines.

Case Study: Anticancer Activity Assessment

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Method : MTT assay to determine cell viability after treatment with varying concentrations of the compound.

Results :

  • At a concentration of 50 µM, this compound reduced cell viability in MCF-7 cells by approximately 60%.
  • The IC50 value was determined to be around 30 µM for HeLa cells, indicating potent cytotoxicity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

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